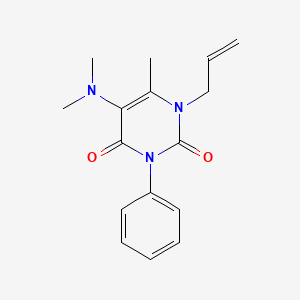
Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl- is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an allyl group at the 1-position, a dimethylamino group at the 5-position, a methyl group at the 6-position, and a phenyl group at the 3-position. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl- typically involves multi-step organic reactions. One common synthetic route starts with the alkylation of uracil derivatives. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the uracil, followed by the addition of allyl halides to introduce the allyl group. The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine. The phenyl and methyl groups are usually introduced via Friedel-Crafts alkylation reactions using appropriate alkylating agents and catalysts like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles like halides or thiols can replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4, hydrogen peroxide (H2O2)
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Halides (e.g., HCl, HBr), thiols (e.g., thiophenol)
Major Products
The major products formed from these reactions include epoxides, alcohols, amines, and substituted uracil derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with nucleic acids and proteins, which can provide insights into the mechanisms of genetic regulation and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl- involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It can also intercalate into DNA or RNA, affecting the replication and transcription processes. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Allyl-5-(dimethylamino)-6-ethyl-3-phenyluracil
- 1-Benzyl-5-((E)-2-bromovinyl)uracil
- 1-Benzhydryl-3-benzyl-5-((E)-2-bromovinyl)uracil
Uniqueness
Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyl, dimethylamino, methyl, and phenyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
32150-76-8 |
|---|---|
Fórmula molecular |
C16H19N3O2 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
5-(dimethylamino)-6-methyl-3-phenyl-1-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H19N3O2/c1-5-11-18-12(2)14(17(3)4)15(20)19(16(18)21)13-9-7-6-8-10-13/h5-10H,1,11H2,2-4H3 |
Clave InChI |
JLEMBEDQJILISF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C(=O)N1CC=C)C2=CC=CC=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


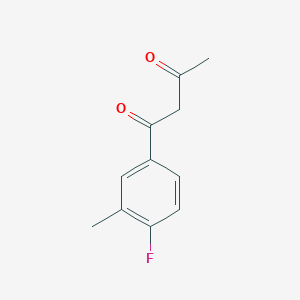
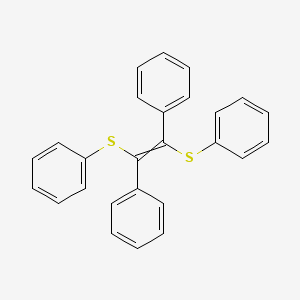


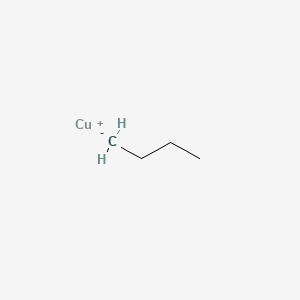
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)



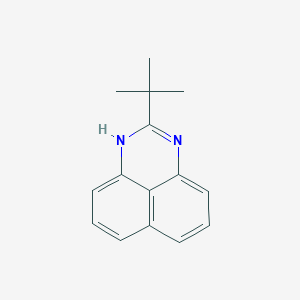
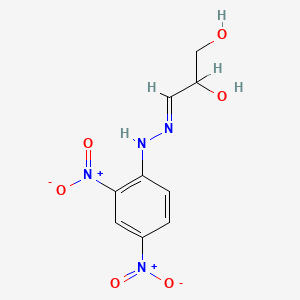
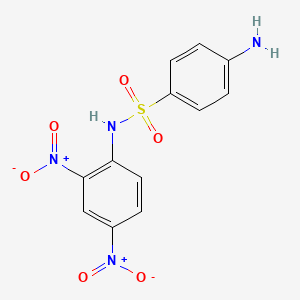
![(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B14676550.png)

